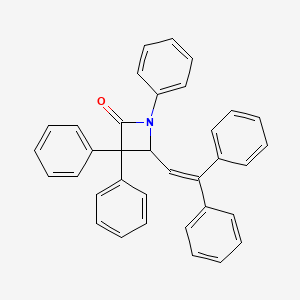
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one is an organic compound characterized by its complex structure, which includes multiple phenyl groups and an azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one typically involves the reaction of 4-methyltriphenylamine with diphenylacetaldehyde in the presence of a catalyst such as camphor-10-sulfonic acid . The reaction conditions often include refluxing the mixture in an appropriate solvent, followed by purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it useful in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one involves its interaction with molecular targets through various pathways. The phenyl groups and the azetidinone ring can participate in binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2,2-diphenylethenyl)benzene: This compound shares the diphenylethenyl moiety and is used in organic light-emitting diodes (OLEDs).
4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline: Another compound with similar structural features, used in various chemical applications.
Uniqueness
4-(2,2-Diphenylethenyl)-1,3,3-triphenylazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
86129-91-1 |
|---|---|
Fórmula molecular |
C35H27NO |
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
4-(2,2-diphenylethenyl)-1,3,3-triphenylazetidin-2-one |
InChI |
InChI=1S/C35H27NO/c37-34-35(29-20-10-3-11-21-29,30-22-12-4-13-23-30)33(36(34)31-24-14-5-15-25-31)26-32(27-16-6-1-7-17-27)28-18-8-2-9-19-28/h1-26,33H |
Clave InChI |
JRNDMARCYGPRTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)

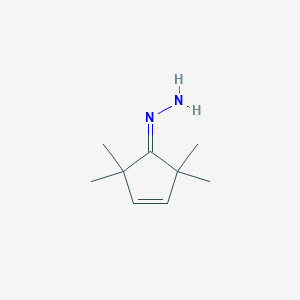
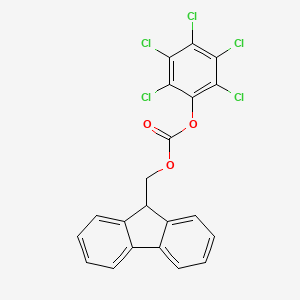
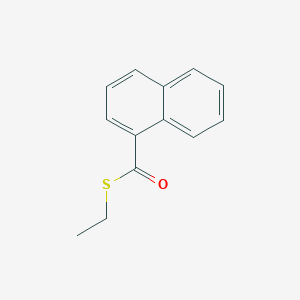

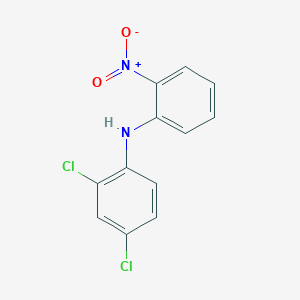

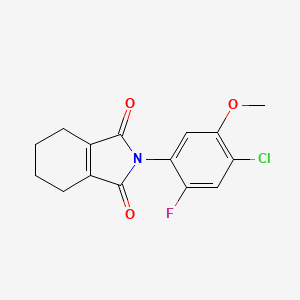
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
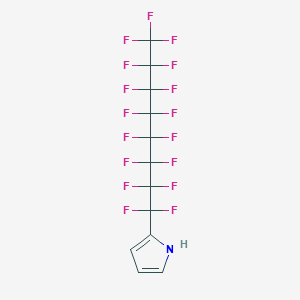
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
